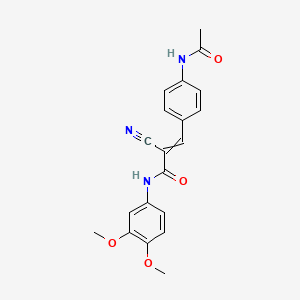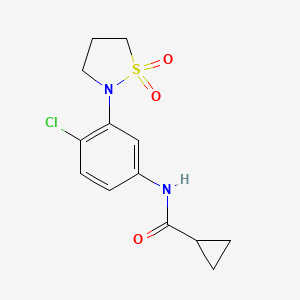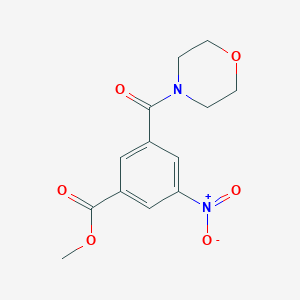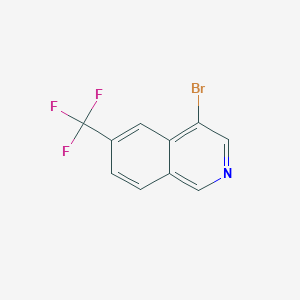![molecular formula C19H22N2O4S B2472810 N-Cyclopropyl-2-[4-(2-phenoxyethanesulfonamido)phenyl]acetamide CAS No. 1448075-17-9](/img/structure/B2472810.png)
N-Cyclopropyl-2-[4-(2-phenoxyethanesulfonamido)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-Cyclopropyl-2-[4-(2-phenoxyethanesulfonamido)phenyl]acetamide” is a complex organic compound. It contains a cyclopropyl group (a three-membered carbon ring), a phenyl group (a six-membered carbon ring), an ethanesulfonamido group (a sulfur-containing group), and an acetamide group (a combination of acetyl and amide groups) .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyclopropyl group, the introduction of the phenyl group, and the attachment of the ethanesulfonamido and acetamide groups. The exact synthesis process would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclopropyl group would introduce strain into the molecule due to its three-membered ring structure. The phenyl group would contribute to the compound’s aromaticity, while the ethanesulfonamido and acetamide groups would likely participate in hydrogen bonding .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the cyclopropyl group could undergo ring-opening reactions, the phenyl group could participate in electrophilic aromatic substitution reactions, and the ethanesulfonamido and acetamide groups could be involved in various acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar ethanesulfonamido and acetamide groups, while its melting and boiling points would be influenced by the size and shape of the molecule .Scientific Research Applications
GPR119 Agonists Discovery
N-Cyclopropyl-2-[4-(2-phenoxyethanesulfonamido)phenyl]acetamide derivatives are explored as potent and selective GPR119 agonists. One study demonstrated the synthesis of such compounds, revealing their high potency and improved physicochemical properties. These findings are significant for potential therapeutic applications, especially in pharmacology (Zhu et al., 2017).
Conformationally Restricted Analogues of Histamine
The compound's structural elements, particularly the cyclopropane ring, are effectively used to restrict the conformation of biologically active compounds. This property is leveraged to create conformationally restricted analogues of histamine, which are valuable in studying bioactive conformations (Kazuta et al., 2002).
Antimicrobial Applications
Research has focused on synthesizing new heterocyclic compounds incorporating sulfamoyl moieties, like N-Cyclopropyl-2-[4-(2-phenoxyethanesulfonamido)phenyl]acetamide, for use as antimicrobial agents. These compounds have shown promising results in inhibiting bacterial and fungal growth, suggesting their potential in developing new antimicrobial therapies (Darwish et al., 2014).
Medicinal Chemistry: Cyclopropane-containing Compounds
The cyclopropane moiety in such compounds is significant in medicinal chemistry, providing valuable design elements in drug compounds. Studies have shown that cyclopropane-containing compounds can be synthesized and modified to fit into desirable chemical spaces for drug discovery (Chawner et al., 2017).
Cyclopropanes in Stereoselective Synthesis
The compound's cyclopropane structure is utilized in stereoselective synthesis. Research indicates that reactions involving such structures can yield trans-cyclopropanes with high diastereomeric ratios, which are crucial in producing chiral compounds for pharmaceutical applications (Kojima et al., 2004).
Acetylation in Drug Synthesis
Studies on acetylation processes using compounds like N-Cyclopropyl-2-[4-(2-phenoxyethanesulfonamido)phenyl]acetamide are crucial in the synthesis of bioactive compounds. These studies are pivotal in understanding how modifications in drug molecules affect their bioactivity and pharmacological profiles (Magadum & Yadav, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-cyclopropyl-2-[4-(2-phenoxyethylsulfonylamino)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c22-19(20-16-10-11-16)14-15-6-8-17(9-7-15)21-26(23,24)13-12-25-18-4-2-1-3-5-18/h1-9,16,21H,10-14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVDIOQGDCVRFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)NS(=O)(=O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopropyl-2-[4-(2-phenoxyethanesulfonamido)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,4']Bipiperidinyl-3-Carboxylic Acid Ethyl Ester](/img/structure/B2472728.png)
![tert-butyl N-[2-(4-methylphenyl)-2-oxoethyl]carbamate](/img/structure/B2472731.png)
![3-[1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2472733.png)


![3-[(1H-Pyrrol-1-yl)methyl]aniline](/img/structure/B2472737.png)


![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(2-methoxyphenyl)oxalamide](/img/structure/B2472743.png)



![2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone](/img/structure/B2472749.png)
